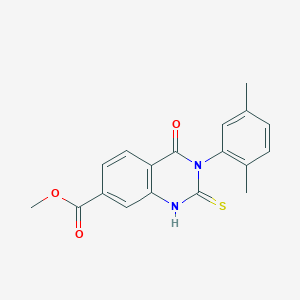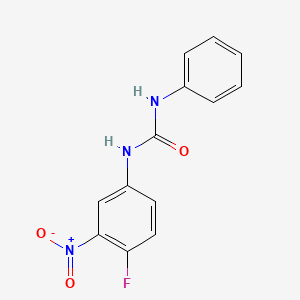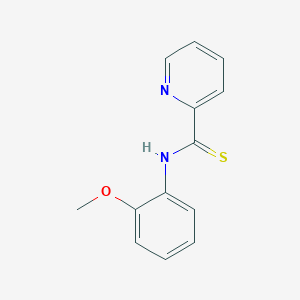![molecular formula C16H15Cl2NOS B5732116 N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732116.png)
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide, also known as CMPD-1, is a chemical compound that has been the subject of scientific research for its potential use in various applications. This compound belongs to the class of amides and thioethers and has been synthesized using different methods.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide involves the inhibition of specific enzymes involved in various cellular processes. For example, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a role in cancer progression and neurodegenerative diseases. By inhibiting GSK-3, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide can prevent the growth of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the growth of cancer cells, induce apoptosis (cell death), and reduce tumor size in animal models. In neuroscience, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to protect neurons from damage and improve cognitive function in animal models of neurodegenerative diseases. In drug discovery, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been used as a lead compound for the development of new drugs targeting specific diseases.
实验室实验的优点和局限性
One of the advantages of using N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition and minimal off-target effects. Additionally, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to be relatively stable and easy to synthesize. However, one limitation of using N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide is its potential toxicity, which requires careful handling and monitoring.
未来方向
There are several future directions for the use of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide in scientific research. One direction is the development of new drugs based on the structure of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide for the treatment of specific diseases. Another direction is the further study of the mechanism of action of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide and its potential targets in different cellular processes. Additionally, the use of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide in combination with other compounds or therapies could enhance its effectiveness in various applications.
Conclusion
In conclusion, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide is a chemical compound that has been extensively studied for its potential use in various applications, including cancer research, neuroscience, and drug discovery. Its mechanism of action involves the inhibition of specific enzymes, and it has been shown to have various biochemical and physiological effects. While there are advantages to using N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide in lab experiments, careful handling and monitoring are required due to its potential toxicity. Overall, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has great potential for the development of new drugs and the further understanding of specific cellular processes.
合成方法
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide can be synthesized using different methods, but the most commonly used method involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-chlorobenzenethiol in the presence of a base. The reaction results in the formation of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide as a yellow solid with a melting point of 95-97°C. This method has been optimized to give high yields and purity of the compound.
科学研究应用
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been extensively studied for its potential use in various applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer progression. In neuroscience, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been used as a tool to study the role of specific proteins in the brain. In drug discovery, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been used as a lead compound for the development of new drugs targeting specific diseases.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-14(18)3-2-4-15(11)19-16(20)9-10-21-13-7-5-12(17)6-8-13/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTZTKBRYZUJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)

![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)
![N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)
![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)


![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5732133.png)